1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol

Catalog No.
S15932084
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol

Product Name

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol

IUPAC Name

1-(2-methoxy-5-methylphenyl)cyclopropan-1-ol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-8-3-4-10(13-2)9(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

XJJSJNZNWSSNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CC2)O

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring bonded to a substituted phenyl group. The compound features a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring, contributing to its unique chemical properties and potential biological activities. Its molecular formula is C11H14OC_{11}H_{14}O, and it has a molecular weight of approximately 178.23 g/mol.

, including:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group, allowing for substitution reactions with various nucleophiles.
  • Oxidation: The hydroxyl group can be oxidized to form a corresponding carbonyl compound.
  • Reduction: The cyclopropane ring can undergo reduction under specific conditions, potentially altering its structure.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol exhibits various biological activities. It has been studied for its potential effects on the central nervous system, possibly interacting with neurotransmitter systems. The methoxy and methyl substituents may enhance its lipophilicity, facilitating its ability to cross biological membranes and interact with molecular targets.

The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol can be achieved through several methods:

  • Cyclopropanation Reactions: Cyclopropanation of appropriate alkenes using diazo compounds or transition metal catalysts.
  • Nucleophilic Addition: Reaction of cyclopropanones with methoxy-substituted phenyl compounds under basic conditions.
  • Grignard Reactions: Formation of the cyclopropane ring through Grignard reagents followed by subsequent functionalization.

These methods allow for the efficient production of the compound with high yields.

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol has several potential applications in:

  • Medicinal Chemistry: As a lead compound in drug discovery due to its biological activity.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
  • Material Science: Investigated for use in developing materials with specific electronic properties.

Studies on the interactions of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol with biological systems have shown its potential to modulate neurotransmitter release and receptor activity. It may interact with adrenergic receptors, influencing physiological responses such as mood and cognition. Further research is needed to elucidate its precise mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(2-Ethoxy-5-methylphenyl)cyclopropan-1-olEthoxy instead of methoxyDifferent solubility and reactivity
1-(2-Methoxyphenyl)cyclopropan-1-olLacks methyl substitution on the phenyl ringPotentially different biological activity
2-(2-Methoxy-5-methylphenyl)cyclopropan-1-olDifferent positioning of substituentsVariations in steric hindrance affecting reactivity

These comparisons highlight the uniqueness of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol due to its specific substituents and structural configuration, which may influence its chemical behavior and biological activities differently than similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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